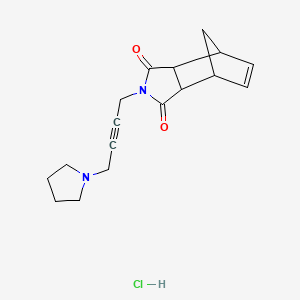
3a,4,7,7a-Tetrahydro-2-(4-(1-pyrrolidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,4,7,7a-Tetrahydro-2-(4-(1-pyrrolidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structural features, including a pyrrolidinyl group and a methano-isoindole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,7,7a-Tetrahydro-2-(4-(1-pyrrolidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl typically involves multi-step organic reactions. The starting materials often include isoindole derivatives and pyrrolidine. Key steps may involve:
Formation of the Isoindole Core: This can be achieved through cyclization reactions.
Introduction of the Pyrrolidinyl Group: This step may involve nucleophilic substitution or addition reactions.
Final Assembly and Purification: The final compound is often purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinyl group.
Reduction: Reduction reactions could target the isoindole core or the butynyl group.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The pyrrolidinyl group is often found in bioactive molecules.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure suggests potential activity as a central nervous system agent or an anti-inflammatory drug.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
3a,4,7,7a-Tetrahydro-2-(4-(1-pyrrolidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione: The parent compound without the HCl group.
N-Substituted Isoindoles: Compounds with different substituents on the isoindole core.
Pyrrolidinyl Derivatives: Compounds with variations in the pyrrolidinyl group.
Uniqueness
What sets 3a,4,7,7a-Tetrahydro-2-(4-(1-pyrrolidinyl)-2-butynyl)-4,7-methano-1H-isoindole-1,3-dione HCl apart is its combination of structural features, which may confer unique chemical reactivity and biological activity. This makes it a compound of interest for further research and development.
Properties
CAS No. |
39488-11-4 |
|---|---|
Molecular Formula |
C17H21ClN2O2 |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
4-(4-pyrrolidin-1-ylbut-2-ynyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride |
InChI |
InChI=1S/C17H20N2O2.ClH/c20-16-14-12-5-6-13(11-12)15(14)17(21)19(16)10-4-3-9-18-7-1-2-8-18;/h5-6,12-15H,1-2,7-11H2;1H |
InChI Key |
LUKIUWPZNJXNMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC#CCN2C(=O)C3C4CC(C3C2=O)C=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


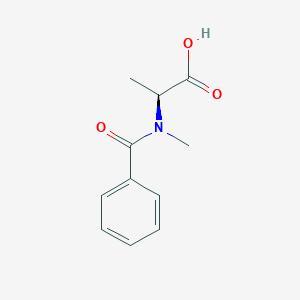
![3,7-Dimethyl-1-[(3-methylbut-2-en-1-yl)oxy]octa-2,6-diene](/img/structure/B14680715.png)
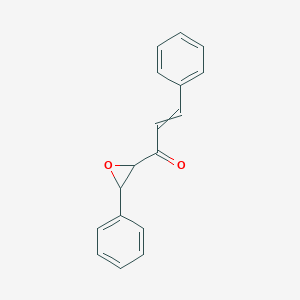
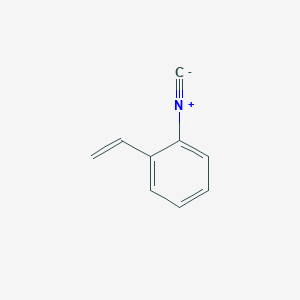
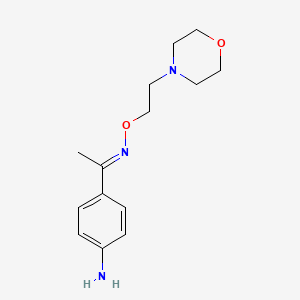
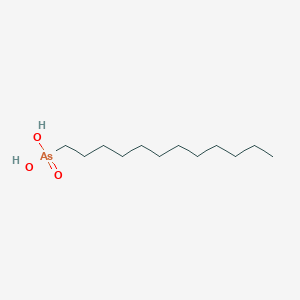
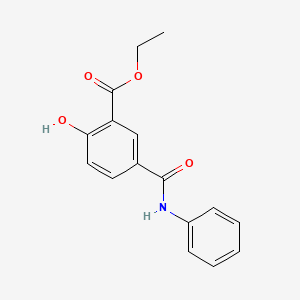
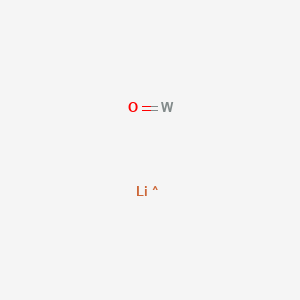
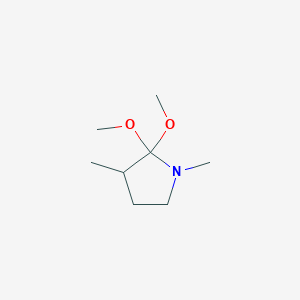
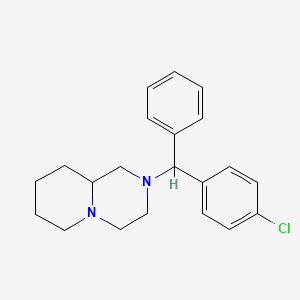
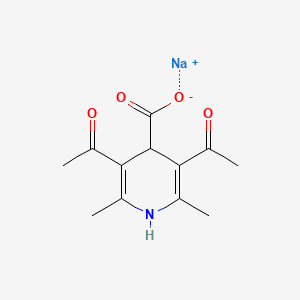
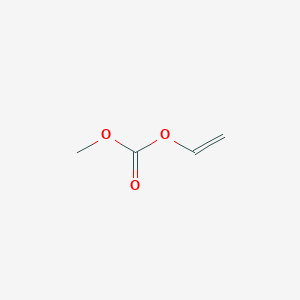
![8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole](/img/structure/B14680795.png)

